molecular formula C12H14O3 B179187 3-(Cyclopentyloxy)benzoic acid CAS No. 158860-99-2

3-(Cyclopentyloxy)benzoic acid

Cat. No. B179187
M. Wt: 206.24 g/mol
InChI Key: GFTZDGGMZKVKKN-UHFFFAOYSA-N
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Description

“3-(Cyclopentyloxy)benzoic acid” is an organic compound that contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of “3-(Cyclopentyloxy)benzoic acid” includes a total of 29 atoms; 14 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms . It also contains 1 five-membered ring and 1 six-membered ring .

Scientific Research Applications

Antibacterial Activity

3-Hydroxy benzoic acid, which is structurally related to 3-(Cyclopentyloxy)benzoic acid, has been explored for its potential antibacterial activity. A study synthesized a novel derivative of 3-Hydroxy benzoic acid and evaluated its effectiveness against bacteria, highlighting the potential of similar compounds in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

Biochemical Studies

Benzoic acid derivatives, including 3-(Cyclopentyloxy)benzoic acid, are important in various biochemical processes. For instance, a study on benzoic acid in the context of skin applications found that it influences the biosynthesis of certain prostaglandins, indicating its biochemical significance (Downard, Roberts, & Morrow, 1995).

Metabolic Pathways in Bacteria

Research on the metabolism of benzoic acid by bacteria has shown that it can be converted into catechol, a significant metabolic pathway. This research provides insights into the metabolic versatility of bacteria and the potential biotransformation of compounds like 3-(Cyclopentyloxy)benzoic acid (Reiner, 1971).

Natural Product Biosynthesis

3-Amino-5-hydroxy benzoic acid (AHBA), related to 3-(Cyclopentyloxy)benzoic acid, is a precursor in the biosynthesis of various natural products with biological activities. Understanding the biosynthetic pathways of these compounds can aid in the development of novel therapeutic agents (Kang, Shen, & Bai, 2012).

Chemical Process Development

The development of industrial processes for benzoic acid derivatives, including 3-(Cyclopentyloxy)benzoic acid, has been a topic of study. This includes optimizing conditions for safety, economics, and environmental impact in the synthesis of such compounds (Charles et al., 1998).

Catalytic Functionalization

Benzoic acid derivatives are central to many drug molecules and natural products. Research into the selective C–H bond functionalization of these compounds offers valuable tools for organic synthesis, potentially impacting the synthesis of 3-(Cyclopentyloxy)benzoic acid derivatives (Li et al., 2016).

Complex Formation in Drug Delivery

Studies have investigated the complex formation between benzoic acid derivatives and cyclodextrin, which is relevant in drug delivery systems. This research could provide insights into the use of 3-(Cyclopentyloxy)benzoic acid in drug formulations (Dikmen, 2021).

Liquid Crystalline Properties

The synthesis and characterization of liquid crystalline benzoic acids, including compounds similar to 3-(Cyclopentyloxy)benzoic acid, have been explored for their unique properties and potential applications in various fields (Weissflog et al., 1996).

Luminescent Properties

Research on benzoic acid derivatives has explored their influence on the luminescent properties of lanthanide coordination compounds. This has implications for the use of 3-(Cyclopentyloxy)benzoic acid in the development of luminescent materials (Sivakumar et al., 2010).

Environmental and Food Science

The presence and usage of benzoic acid in foods, as well as its derivatives, have been studied extensively. This includes understanding their roles as preservatives and the associated public health concerns, which may extend to derivatives like 3-(Cyclopentyloxy)benzoic acid (del Olmo, Calzada, & Nuñez, 2017).

Thermodynamics in Pharmaceutical Research

The thermodynamic study of benzoic acid and its derivatives, including their mixtures with water and organic solvents, is crucial in pharmaceutical research for process design and drug formulation, which is applicable to 3-(Cyclopentyloxy)benzoic acid (Reschke et al., 2016).

Electrochemical Oxidation

The electrochemical oxidation of benzoic acid and its derivatives has been studied for understanding their degradation and potential environmental impact. This research can inform the handling and disposal of 3-(Cyclopentyloxy)benzoic acid (Velegraki et al., 2010).

Crystallography and Magnetism

Studies on the crystallography and magnetism of benzoic acid derivatives offer insights into their physical properties, which could be relevant for materials science applications involving 3-(Cyclopentyloxy)benzoic acid (Baskett & Lahti, 2005).

Microbial Biosynthesis

Research on microbial biosynthesis, including the production of 3-amino-benzoic acid from glucose, demonstrates the potential for microbial systems to produce benzoic acid derivatives, possibly including 3-(Cyclopentyloxy)benzoic acid (Zhang & Stephanopoulos, 2016).

Safety And Hazards

The safety data sheet for “3-(Cyclopentyloxy)benzoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Future research could focus on enhancing the carboxylation efficiency of reversible benzoic acid decarboxylases, which are related to "3-(Cyclopentyloxy)benzoic acid" . Additionally, the study of pressure-imposed changes on benzoic acid crystals could provide valuable insights .

properties

IUPAC Name

3-cyclopentyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTZDGGMZKVKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570265
Record name 3-(Cyclopentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)benzoic acid

CAS RN

158860-99-2
Record name 3-(Cyclopentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyclopentyloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Blöcher, KM Wagner, RR Gopireddy… - Journal of medicinal …, 2018 - ACS Publications
Inspired by previously discovered enhanced analgesic efficacy between soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) inhibitors, we designed, synthesized and …
Number of citations: 18 pubs.acs.org
DL Priebbenow, DJ Leaver, N Nguyen… - Journal of medicinal …, 2020 - ACS Publications
A high-throughput screen designed to discover new inhibitors of histone acetyltransferase KAT6A uncovered CTX-0124143 (1), a unique aryl acylsulfonohydrazide with an IC 50 of 1.0 …
Number of citations: 9 pubs.acs.org

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